REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH3:20])[C:5]2[N:6](C=[N+](CC(=O)C3C=CC=CC=3)[N:10]=2)[N:7]=1.[OH-].[Na+]>>[CH3:20][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[N:6][C:5]=1[NH2:10] |f:1.2|
|
Name
|
salt 2
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=2N(N1)C=[N+](N2)CC(C2=CC=CC=C2)=O)C
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (CHCl3/MeOH, 10:1 (v/v), as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=NC(=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |